Cas no 2287286-83-1 (1-[(oxan-2-yl)methyl]-1H-1,2,3-benzotriazol-4-ol)
![1-[(oxan-2-yl)methyl]-1H-1,2,3-benzotriazol-4-ol structure](https://ja.kuujia.com/scimg/cas/2287286-83-1x500.png)
1-[(oxan-2-yl)methyl]-1H-1,2,3-benzotriazol-4-ol 化学的及び物理的性質
名前と識別子
-
- EN300-6749313
- 1-[(oxan-2-yl)methyl]-1H-1,2,3-benzotriazol-4-ol
- 2287286-83-1
-
- インチ: 1S/C12H15N3O2/c16-11-6-3-5-10-12(11)13-14-15(10)8-9-4-1-2-7-17-9/h3,5-6,9,16H,1-2,4,7-8H2
- InChIKey: ZSWZYTXLYGTNCI-UHFFFAOYSA-N
- ほほえんだ: O1CCCCC1CN1C2C=CC=C(C=2N=N1)O
計算された属性
- せいみつぶんしりょう: 233.116426730g/mol
- どういたいしつりょう: 233.116426730g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 264
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
1-[(oxan-2-yl)methyl]-1H-1,2,3-benzotriazol-4-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6749313-0.5g |
1-[(oxan-2-yl)methyl]-1H-1,2,3-benzotriazol-4-ol |
2287286-83-1 | 95.0% | 0.5g |
$836.0 | 2025-03-13 | |
Enamine | EN300-6749313-1.0g |
1-[(oxan-2-yl)methyl]-1H-1,2,3-benzotriazol-4-ol |
2287286-83-1 | 95.0% | 1.0g |
$871.0 | 2025-03-13 | |
Enamine | EN300-6749313-2.5g |
1-[(oxan-2-yl)methyl]-1H-1,2,3-benzotriazol-4-ol |
2287286-83-1 | 95.0% | 2.5g |
$1707.0 | 2025-03-13 | |
Enamine | EN300-6749313-0.25g |
1-[(oxan-2-yl)methyl]-1H-1,2,3-benzotriazol-4-ol |
2287286-83-1 | 95.0% | 0.25g |
$801.0 | 2025-03-13 | |
Enamine | EN300-6749313-0.1g |
1-[(oxan-2-yl)methyl]-1H-1,2,3-benzotriazol-4-ol |
2287286-83-1 | 95.0% | 0.1g |
$767.0 | 2025-03-13 | |
Enamine | EN300-6749313-5.0g |
1-[(oxan-2-yl)methyl]-1H-1,2,3-benzotriazol-4-ol |
2287286-83-1 | 95.0% | 5.0g |
$2525.0 | 2025-03-13 | |
Enamine | EN300-6749313-0.05g |
1-[(oxan-2-yl)methyl]-1H-1,2,3-benzotriazol-4-ol |
2287286-83-1 | 95.0% | 0.05g |
$732.0 | 2025-03-13 | |
Enamine | EN300-6749313-10.0g |
1-[(oxan-2-yl)methyl]-1H-1,2,3-benzotriazol-4-ol |
2287286-83-1 | 95.0% | 10.0g |
$3746.0 | 2025-03-13 |
1-[(oxan-2-yl)methyl]-1H-1,2,3-benzotriazol-4-ol 関連文献
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
1-[(oxan-2-yl)methyl]-1H-1,2,3-benzotriazol-4-olに関する追加情報
Comprehensive Overview of 1-[(oxan-2-yl)methyl]-1H-1,2,3-benzotriazol-4-ol (CAS No. 2287286-83-1): Properties, Applications, and Innovations
The compound 1-[(oxan-2-yl)methyl]-1H-1,2,3-benzotriazol-4-ol (CAS No. 2287286-83-1) is a specialized benzotriazole derivative that has garnered significant attention in recent years due to its unique chemical structure and versatile applications. With the increasing demand for high-performance materials in industries such as pharmaceuticals, agrochemicals, and materials science, this compound has emerged as a key intermediate in synthetic chemistry. Its oxan-2-ylmethyl substitution and benzotriazol-4-ol core contribute to its stability and reactivity, making it a valuable building block for researchers.
One of the most searched questions regarding 1-[(oxan-2-yl)methyl]-1H-1,2,3-benzotriazol-4-ol revolves around its synthetic pathways and mechanism of action. Recent studies highlight its role in catalysis and ligand design, particularly in asymmetric synthesis. The compound’s ability to act as a chelating agent has been explored in coordination chemistry, where it facilitates the formation of stable metal complexes. This property aligns with the growing interest in green chemistry and sustainable synthesis, as researchers seek eco-friendly alternatives to traditional reagents.
In the pharmaceutical sector, 1-[(oxan-2-yl)methyl]-1H-1,2,3-benzotriazol-4-ol has been investigated for its potential as a bioactive scaffold. Its benzotriazole moiety is known to exhibit antimicrobial and anti-inflammatory properties, which has led to its inclusion in drug discovery programs. For instance, its derivatives have shown promise in targeting enzyme inhibition, a hot topic in the development of therapies for metabolic disorders. The compound’s CAS No. 2287286-83-1 is frequently searched in academic databases, reflecting its relevance in cutting-edge research.
Another area of interest is the compound’s application in material science. Its heterocyclic structure lends itself to the design of advanced polymers and coatings with enhanced durability. Recent trends in smart materials and nanotechnology have further amplified the demand for such compounds, as they offer tunable properties for specific industrial needs. For example, 1-[(oxan-2-yl)methyl]-1H-1,2,3-benzotriazol-4-ol has been utilized in the synthesis of UV stabilizers, addressing the need for longer-lasting materials in outdoor applications.
The compound’s physicochemical properties, including solubility and thermal stability, are also frequently queried by researchers. Its logP value and hydrogen bonding capacity make it suitable for formulations requiring precise control over molecular interactions. This aligns with the broader trend of computational chemistry, where predictive modeling is used to optimize compound performance before synthesis. Tools like molecular docking and QSAR studies have been employed to explore its potential further.
From an industrial perspective, 1-[(oxan-2-yl)methyl]-1H-1,2,3-benzotriazol-4-ol is often discussed in the context of scale-up challenges and process optimization. Manufacturers are keen to develop cost-effective and scalable synthetic routes, which has led to innovations in continuous flow chemistry. The compound’s CAS No. 2287286-83-1 is a common entry point for patent searches, underscoring its commercial viability.
In summary, 1-[(oxan-2-yl)methyl]-1H-1,2,3-benzotriazol-4-ol (CAS No. 2287286-83-1) represents a multifaceted compound with applications spanning multiple scientific disciplines. Its benzotriazole core and oxan-2-ylmethyl substitution offer a unique combination of reactivity and stability, making it a focal point for ongoing research. As industries continue to prioritize sustainability and innovation, this compound is poised to play a pivotal role in the development of next-generation materials and therapeutics.
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